N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Description
N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole core substituted with a butyl chain linked to a phenoxy group and a methylbutanoyl group, making it a subject of interest in synthetic chemistry and material science.
Properties
IUPAC Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O3/c1-9-29(5,6)23-13-14-27(24(19-23)30(7,8)10-2)35-16-12-11-15-31-28(34)25-18-22(20-32-25)26(33)17-21(3)4/h13-14,18-21,32H,9-12,15-17H2,1-8H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLUJOMDLNVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=CC(=CN2)C(=O)CC(C)C)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of the butyl chain and the phenoxy group. The final step involves the acylation of the pyrrole nitrogen with the 3-methylbutanoyl group. Common reagents used in these reactions include organolithium reagents, acyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of targeted protein degradation technologies.
4-Chloromethcathinone: A stimulant drug with a structure similar to that of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C31H40N2O3
- Molecular Weight : 508.68 g/mol
- CAS Number : 5084-12-8
The compound features a pyrrole ring, which is known for its diverse biological activities, and a phenoxy group that enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (Mtb).
- Mechanism of Action : The primary target for many pyrrole-based compounds is the mycobacterial membrane protein MmpL3, which plays a crucial role in mycolic acid transport and cell wall integrity. Inhibition of MmpL3 leads to disruption in cell wall synthesis, ultimately resulting in bacterial cell death .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the pyrrole ring and substituents on the phenoxy group can significantly influence antimicrobial potency. For instance, bulky substituents enhance binding affinity to MmpL3 while maintaining low cytotoxicity to human cells .
Case Studies
Several key studies have evaluated the biological activity of related compounds:
- Study on Drug Resistance : A study published in 2022 demonstrated that a series of pyrrole-2-carboxamides exhibited potent anti-tuberculosis activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-resistant strains. These compounds also showed favorable pharmacokinetic properties, such as good microsomal stability and minimal inhibition of hERG K+ channels, indicating a lower risk for cardiotoxicity .
| Compound | MIC (μg/mL) | hERG Inhibition | Stability |
|---|---|---|---|
| Compound 32 | <0.016 | Low | Good |
| Compound 33 | <0.020 | Low | Moderate |
Pharmacological Profiles
The pharmacological profiles of this compound indicate potential for therapeutic applications beyond antimicrobial activity:
- Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory pathways, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Cytotoxicity Assessments : Preliminary cytotoxicity assays indicate that many pyrrole derivatives maintain high selectivity towards bacterial cells while exhibiting low toxicity towards mammalian cells, making them suitable candidates for further drug development .
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?
- Methodological Answer : Structural elucidation requires a combination of ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of key functional groups (e.g., phenoxy, pyrrole, and amide moieties). Melting point analysis is critical for assessing crystallinity and purity, with deviations >2°C indicating impurities . For example, derivatives of similar carboxamides show distinct chemical shifts for aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm) in NMR spectra . High-resolution mass spectrometry (HRMS) or elemental analysis should supplement these data.
Q. How can researchers optimize synthetic yields of this compound?
- Methodological Answer : Yield optimization involves:
- Stepwise coupling : Use a carbodiimide-based reagent (e.g., EDC/HOBt) for amide bond formation between the pyrrole-carboxylic acid and amine-containing intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) effectively isolates the product. Recrystallization from methanol or ethanol improves purity, as demonstrated for analogous compounds with 63–70% yields .
- Reaction monitoring : TLC (Rf ≈ 0.4–0.6 in 1:1 hexane/ethyl acetate) ensures intermediate stability and minimizes side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- First aid : For accidental exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid prolonged storage (>6 months) due to potential hydrolytic instability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to map electron density profiles and identify nucleophilic/electrophilic sites. For example, the pyrrole ring’s electron-rich nature may favor interactions with electrophilic targets .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the phenoxy and carboxamide groups, which may hydrogen-bond to active-site residues .
Q. How should researchers address contradictory spectroscopic data during structural analysis?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to resolve coupling patterns .
- X-ray crystallography : If crystals are obtainable, resolve the structure to confirm bond geometries. For example, similar carboxamides exhibit planar pyrrole rings and staggered butyl chains in crystal lattices .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 3-methylbutanoyl group with trifluoromethyl or sulfonamide moieties to modulate lipophilicity and target affinity .
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkyl chain lengths (e.g., propyl vs. pentyl) on the phenoxy group and test for activity shifts. For example, longer chains in similar compounds improve membrane permeability .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Flow chemistry : Optimize continuous-flow synthesis to enhance heat/mass transfer, reducing reaction times from hours to minutes .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and automate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
